molecular formula C4H7N3S2 B3022333 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 383130-36-7

5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No. B3022333
CAS RN: 383130-36-7
M. Wt: 161.3 g/mol
InChI Key: RWPDTJMUZGJQAW-UHFFFAOYSA-N
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Description

The compound 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its potential in pharmaceutical applications due to its diverse biological activities. The thiadiazole moiety is a common feature in molecules that exhibit a wide range of pharmacological properties, including anti-inflammatory and antioxidant activities, as well as the ability to inhibit enzymes like carbonic anhydrase .

Synthesis Analysis

The synthesis of 5-amino-substituted 1,3,4-thiadiazole derivatives, including those with a methylsulfanyl group, typically involves cyclization reactions. For instance, a general method for synthesizing drug-like 5-amino-substituted 1,2,4-thiadiazole derivatives employs the initial cyclization of carboxamidine dithiocarbamate with p-toluenesulfonyl chloride. This method produces high yields and purity of the desired compounds . Although the specific synthesis of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine is not detailed in the provided papers, similar synthetic strategies could be applied.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and X-ray crystallography. For example, the ibuprofen derivative of a thiadiazole compound has been characterized to have a triclinic system with space group P-1, indicating the presence of discrete cations and chloride anions in the crystalline phase . The molecular structure often includes an intramolecular hydrogen bond, which can contribute to the stability of the compound .

Chemical Reactions Analysis

Thiadiazole derivatives can undergo various chemical reactions, including intramolecular cyclization and alkylation. The reactivity of the thiadiazole ring can be influenced by the presence of substituents, such as the methylsulfanyl group, which can participate in further chemical transformations . The specific chemical reactions of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine are not described in the provided papers, but the general reactivity patterns of thiadiazole compounds suggest potential for diverse chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are closely related to their molecular structure. The presence of a thiadiazole ring often imparts certain characteristics, such as partial double bond character in the N-N bond, as evidenced by vibrational spectroscopy . The substituents attached to the thiadiazole core, such as the methylsulfanyl group, can further influence properties like solubility, melting point, and reactivity. The exact physical and chemical properties of 5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine would require empirical determination through experimental studies.

Future Directions

The 1,3,4-thiadiazole nucleus and its derivatives, including “5-[(Methylsulfanyl)methyl]-1,3,4-thiadiazol-2-amine”, continue to be a significant area of research due to their broad spectrum of biological activities . Future research may focus on the synthesis of new potent antibacterial and antifungal agents, as well as the exploration of other potential pharmacological activities .

properties

IUPAC Name

5-(methylsulfanylmethyl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3S2/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3,(H2,5,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPDTJMUZGJQAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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